6-Bromo-5-chloro-1H-indole
Overview
Description
“6-Bromo-5-chloro-1H-indole” is a compound with the CAS Number: 1191028-50-8 . It has a molecular weight of 230.49 and its IUPAC name is 6-bromo-5-chloro-1H-indole . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of indole derivatives, including “6-Bromo-5-chloro-1H-indole”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles . For instance, a process for efficient synthesis of 5-bromoindole, which could be a precursor to “6-Bromo-5-chloro-1H-indole”, has been patented .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-chloro-1H-indole” can be represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H .
Chemical Reactions Analysis
Indole derivatives, including “6-Bromo-5-chloro-1H-indole”, have been found to show various biologically vital properties . They have been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs .
Physical And Chemical Properties Analysis
“6-Bromo-5-chloro-1H-indole” is a solid substance . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.0232 mg/ml .
Scientific Research Applications
Antiviral Activity
6-Bromo-5-chloro-1H-indole: derivatives have been synthesized and evaluated for their potential as antiviral agents. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral derivatives .
Anti-inflammatory Properties
Indole derivatives, including those with a 6-bromo-5-chloro substitution, are investigated for their anti-inflammatory properties. These compounds can play a significant role in the treatment of inflammatory diseases by modulating the body’s inflammatory response .
Anticancer Applications
The indole core is a common feature in many synthetic drug molecules with anticancer activity6-Bromo-5-chloro-1H-indole derivatives are part of ongoing research to develop new treatments that can target cancer cells with high specificity and reduced side effects .
Antimicrobial Effects
Research into indole derivatives has also highlighted their potential as antimicrobial agents. The structural diversity of indole-based compounds allows for the targeting of a broad spectrum of microbial pathogens, making them promising candidates for new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been identified as potential antidiabetic agents. Their interaction with biological receptors involved in glucose metabolism suggests that 6-Bromo-5-chloro-1H-indole could be a starting point for the development of new antidiabetic medications .
Neuroprotective Effects
The indole structure is found in compounds that exhibit neuroprotective effects. Derivatives of 6-Bromo-5-chloro-1H-indole may contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-5-chloro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities and have been found in many important synthetic drug molecules . Indole is also a key component in the synthesis of tryptophan and indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives would generally depend on factors such as lipophilicity, water solubility, and druglikeness .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
6-bromo-5-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWREYGFJOJLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695396 | |
Record name | 6-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1191028-50-8 | |
Record name | 6-Bromo-5-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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